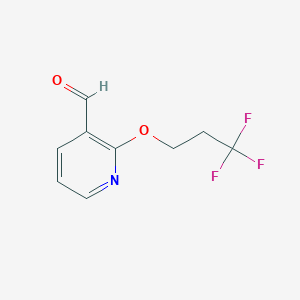

2-三氟乙酰基-7-三氟甲基-1,2,3,4-四氢异喹啉

描述

Synthesis Analysis

The synthesis of this compound was carried out according to the β-cyanoethyl phosphoramidite scheme via the Staudinger reaction between 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide and phosphite triester within oligonucleotide grafted to polymer support .Molecular Structure Analysis

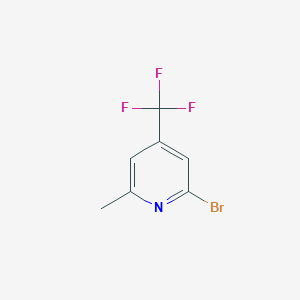

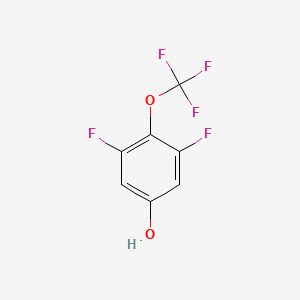

The molecular formula of this compound is C12H9F6NO and its molecular weight is 297.2 g/mol.Chemical Reactions Analysis

The zwitter-ionic character of the obtained derivatives was reflected in their varying mobility under conditions of denaturing PAGE . The thermal stability of the duplexes of oligodeoxynucleotides containing THIQ groups with complementary DNA and RNA only slightly differed from that of natural DNA:DNA and DNA:RNA duplexes .科学研究应用

1. 应用于苯乙醇胺N-甲基转移酶抑制

已研究了2-三氟乙酰基-7-三氟甲基-1,2,3,4-四氢异喹啉衍生物作为苯乙醇胺N-甲基转移酶(PNMT)的选择性抑制剂的潜力。四氢异喹啉的氟化导致其对α(2)-肾上腺素受体的亲和力降低,并增强了对PNMT抑制的选择性。这是在设计具有特定靶点选择性的药理剂的显着应用(Grunewald et al., 2006)。

2. 在环扩张反应中的作用

该化合物参与了使用三氟乙酸酐的四氢异喹啉-1-羧酸的Dakin–West反应。这导致了2-三氟甲基四氢-3-苯并哌啶酮衍生物的形成,这在合成有机化学中具有重要意义(Kawase, 1992)。

3. 用于局部麻醉活性评估

研究已评估了1,2,3,4-四氢异喹啉衍生物的局部麻醉活性,强调了减少毒性和增强治疗效果的必要性。这些化合物显示出作为局部麻醉剂的有希望的结果,具有未来药物开发的潜力(Azamatov et al., 2023)。

4. 手性体的合成

合成1,2,3,4-四氢喹啉的对映体,包括带有三氟乙酰基的化合物,是一个重要的研究领域。这个过程对于创造具有特定手性性质的化合物至关重要,在制药应用中至关重要(Gruzdev et al., 2012)。

5. 抗癌药物的开发

已探索了四氢异喹啉基团及其衍生物作为抗癌药物的潜力。其结构特性使其成为开发具有抗肿瘤和抗微生物活性的新药物的合适候选者(Redda et al., 2010)。

属性

IUPAC Name |

2,2,2-trifluoro-1-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F6NO/c13-11(14,15)9-2-1-7-3-4-19(6-8(7)5-9)10(20)12(16,17)18/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLKEHFVMNOUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。